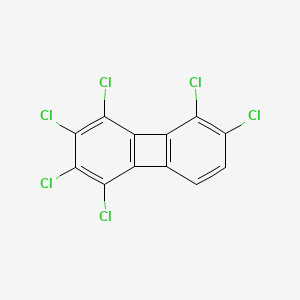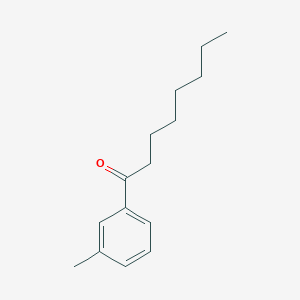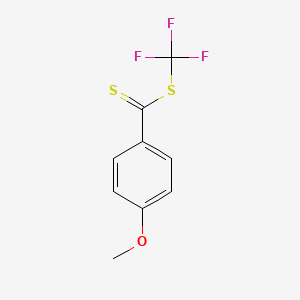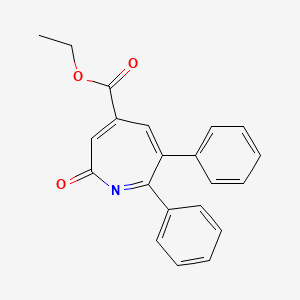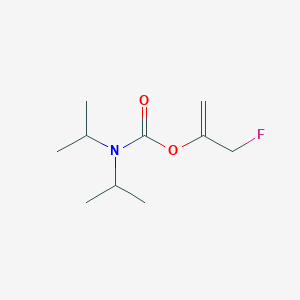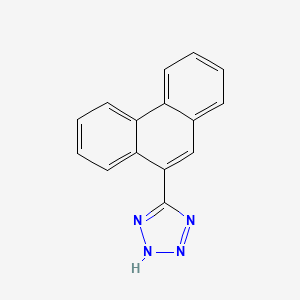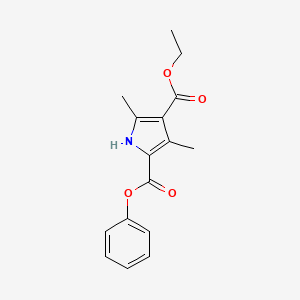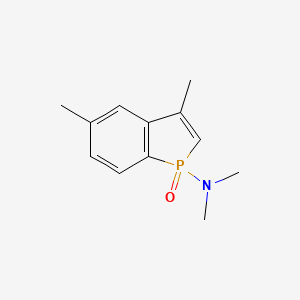![molecular formula C30H50N4O4 B14337579 Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine CAS No. 101227-29-6](/img/structure/B14337579.png)
Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 1,6-hexanediamine, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane], and 1,2-propanediamine. It is widely used in various industrial applications due to its excellent mechanical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine involves a series of polymerization reactions. The primary components, 1,6-hexanediamine and 1,2-propanediamine, are reacted with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is carefully monitored to ensure the correct molecular weight and polymer structure are achieved. The resulting polymer is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives of the polymer, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical devices and implants.
Mechanism of Action
The mechanism by which 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its mechanical strength and chemical resistance. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamine: A similar diamine used in the production of polymers.
Phenol, 4,4’- (1-methylethylidene)bis-, polymer with (chloromethyl)oxirane: Another polymer with similar structural components.
1,3-Benzenedimethanamine, polymer with 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) and 2,2,4-trimethyl-1,6-hexanediamine: A related polymer with different diamine components.
Uniqueness
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
101227-29-6 |
|---|---|
Molecular Formula |
C30H50N4O4 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine |
InChI |
InChI=1S/C21H24O4.C6H16N2.C3H10N2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-3(5)2-4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;3H,2,4-5H2,1H3 |
InChI Key |
CGEFRFLJTXOHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Related CAS |
101227-29-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



